(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyloxybenzylidene moiety, and a prop-2-en-1-yl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxybenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Fluorine compounds: Known for their reactivity and diverse applications.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with similar functional groups and potential biological activity.
Uniqueness
(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and benzyloxybenzylidene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H17NO2S2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
(5E)-5-[(2-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17NO2S2/c1-2-12-21-19(22)18(25-20(21)24)13-16-10-6-7-11-17(16)23-14-15-8-4-3-5-9-15/h2-11,13H,1,12,14H2/b18-13+ |
InChI Key |
LRMYCTWHWUHRHN-QGOAFFKASA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
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